molecular formula C10H13BrO2 B13552255 3-(3-Bromo-2-methoxyphenyl)propan-1-ol CAS No. 88275-73-4

3-(3-Bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B13552255
CAS No.: 88275-73-4
M. Wt: 245.11 g/mol
InChI Key: FNNOWFPMYUCLOM-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenylpropanol derivative, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 3-(2-methoxyphenyl)propan-1-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 3-(3-Bromo-2-methoxyphenyl)propan-1-one or 3-(3-Bromo-2-methoxyphenyl)propanoic acid.

    Reduction: 3-(2-Methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated phenyl derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol depends on its specific application. In general, the bromine atom and methoxy group can influence the compound’s reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, while the methoxy group can affect the compound’s electronic properties and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 3-(2-Bromo-phenyl)-propan-1-ol
  • 3-(4-Methoxyphenyl)propan-1-ol

Uniqueness

3-(3-Bromo-2-methoxyphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring

Properties

CAS No.

88275-73-4

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

3-(3-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6,12H,3,5,7H2,1H3

InChI Key

FNNOWFPMYUCLOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CCCO

Origin of Product

United States

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